7-Hydroxyheptanamide
Overview
Description
7-Hydroxyheptanamide is an organic compound belonging to the class of fatty amides It is characterized by the presence of a hydroxyl group attached to the seventh carbon of the heptanamide chain
Mechanism of Action
Target of Action
7-Hydroxyheptanamide primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique isozyme in the HDAC family that mainly exists in the cytoplasm and exhibits distinctive characteristics . It plays a crucial role in cancer treatment, and the development of selective HDAC6 inhibitors has attracted significant attention in recent years .
Mode of Action
This compound interacts with HDAC6 by inhibiting its activity . HDACs are enzymes that remove acetyl groups from the amino-terminal lysine residues of histones and non-histone proteins . By inhibiting HDAC6, this compound can interfere with the deacetylation process, leading to changes in gene expression and cellular functions .
Biochemical Pathways
The inhibition of HDAC6 by this compound affects various biochemical pathways. HDAC6 has two tandem catalytic domains that directly act on a host of cytosolic proteins and substrates such as α- and β-tubulin, heat shock protein, assembled microtubules, and cortactin . The inhibition of HDAC6 can therefore impact these proteins and the pathways they are involved in .
Result of Action
The inhibition of HDAC6 by this compound can lead to promising antiproliferative activities against different tumor cell lines . This suggests that this compound could potentially be used as a therapeutic agent in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyheptanamide typically involves the hydroxylation of heptanamide. One common method is the reaction of heptanamide with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hydroxylated product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyheptanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of heptanamide derivatives.
Reduction: The compound can be reduced to form heptanamine, where the amide group is converted to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed:
Oxidation: Formation of heptanamide derivatives with carbonyl groups.
Reduction: Formation of heptanamine.
Substitution: Formation of halogenated or alkylated heptanamides.
Scientific Research Applications
7-Hydroxyheptanamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Heptanamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-Hydroxyheptanamide: Similar structure but with different functional groups, leading to varied biological activities.
7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide: A more complex derivative with enhanced inhibitory activity against multiple targets.
Uniqueness: 7-Hydroxyheptanamide stands out due to its specific hydroxylation, which imparts unique chemical reactivity and biological activity. Its ability to inhibit histone deacetylase with high selectivity makes it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
7-hydroxyheptanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-7(10)5-3-1-2-4-6-9/h9H,1-6H2,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOYCYMZFCPELD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319061 | |
Record name | 7-Hydroxyheptanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14565-12-9 | |
Record name | 7-Hydroxyheptanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14565-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyheptanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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